molecular formula C22H30N6O2 B2384596 8-(4-isobutylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 922635-21-0

8-(4-isobutylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2384596
M. Wt: 410.522
InChI Key: HHVIOJBQIRXFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-isobutylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O2 and its molecular weight is 410.522. The purity is usually 95%.
BenchChem offers high-quality 8-(4-isobutylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-isobutylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Properties

Research on diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp. FXJ7.328 has uncovered compounds with modest to potent antiviral activities against influenza A (H1N1) virus. For instance, specific derivatives showed anti-H1N1 activity with IC50 values indicating their potential as lead compounds for developing antiviral therapies (Pei-Pei Wang et al., 2013).

Analgesic and Anti-inflammatory Effects

A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic and anti-inflammatory properties. Some compounds outperformed reference drugs, suggesting their potential as new classes of analgesic and anti-inflammatory agents (M. Zygmunt et al., 2015).

Synthesis of Novel Compounds

Research on octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which are models of saframycins, has demonstrated the potential of these compounds for the development of new therapeutic agents. These studies provide a foundation for further exploration of their pharmacological properties (N. Saito et al., 1997).

Psychotropic Activity

Investigations into 8-aminoalkyl derivatives of purine-2,6-dione have identified compounds with affinities for 5-HT1A, 5-HT2A, and 5-HT7 receptors, exhibiting potential antidepressant and anxiolytic effects. This research underscores the therapeutic prospects of purine derivatives in treating psychiatric disorders (G. Chłoń-Rzepa et al., 2013).

Anticancer Activity

Certain piperazine derivatives have demonstrated antiproliferative effects against K-562 human chronic myelogenous leukemia cells, suggesting their potential as cancer therapeutic agents. These findings highlight the importance of exploring piperazine derivatives for anticancer drug development (Antoine M. Saab et al., 2013).

properties

IUPAC Name

3-methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-15(2)13-26-9-11-27(12-10-26)21-23-19-18(20(29)24-22(30)25(19)4)28(21)14-17-7-5-16(3)6-8-17/h5-8,15H,9-14H2,1-4H3,(H,24,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVIOJBQIRXFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CC(C)C)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-isobutylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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